

Application Notes and Protocols for APX879 in a Murine Model of Aspergillosis

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Introduction

Invasive aspergillosis (IA), primarily caused by Aspergillus fumigatus, is a significant cause of morbidity and mortality in immunocompromised individuals. The emergence of antifungal resistance highlights the urgent need for novel therapeutic agents. **APX879** is a promising antifungal compound that functions as a less immunosuppressive analog of FK506.[1][2] It exhibits broad-spectrum antifungal activity by targeting calcineurin, a key enzyme in fungal stress responses and virulence.[1][2][3] While **APX879** has demonstrated efficacy in a murine model of cryptococcal infection, this document provides detailed protocols for its evaluation in a murine model of invasive aspergillosis, adapted from established methodologies for testing antifungal agents.[1][4][5]

APX879 is a C22-modified analog of FK506, which reduces its immunosuppressive activity while maintaining its antifungal properties.[1][6] The mechanism of action involves the inhibition of calcineurin, which is crucial for fungal growth, stress responses, and virulence.[1]

Experimental Protocols Murine Model of Invasive Pulmonary Aspergillosis

This protocol describes the establishment of a pulmonary aspergillosis model in mice, which mimics the natural route of infection in humans.



Materials:

- Mouse Strain: Male BALB/c or C57BL/6 mice (6-8 weeks old)
- Immunosuppressive Agents:
 - Cyclophosphamide (200 mg/kg and 250 mg/kg)
 - Cortisone acetate (200 mg/kg and 250 mg/kg)
- Aspergillus fumigatus Strain: e.g., AF293 or CEA10
- Culture Medium: Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
- Inoculum Preparation: Sterile 0.05% Tween 80 in saline
- APX879 Formulation: (See Section 3)
- Vehicle Control: Sterile vehicle used for APX879 formulation
- Positive Control (Optional): Voriconazole or Liposomal Amphotericin B
- Anesthetics: Ketamine/xylazine or isoflurane

Procedure:

- Immunosuppression:
 - Day -2: Administer cyclophosphamide (250 mg/kg) and cortisone acetate (250 mg/kg) via intraperitoneal (i.p.) injection.[7][8]
 - Day +3: Administer a second dose of cyclophosphamide (200 mg/kg) and cortisone acetate (250 mg/kg) via i.p. injection.[7][8]
- Aspergillus fumigatus Inoculum Preparation:
 - Culture A. fumigatus on SDA or PDA plates for 5-7 days at 37°C.



- Harvest conidia by flooding the plate with sterile 0.05% Tween 80 in saline and gently scraping the surface.
- Filter the conidial suspension through sterile gauze to remove hyphal fragments.
- Wash the conidia twice with sterile saline by centrifugation.
- Resuspend the conidia in sterile saline and count using a hemocytometer.
- Adjust the final concentration to 2.5 x 10⁷ conidia/mL in sterile saline.

Infection:

- Day 0: Anesthetize mice using ketamine/xylazine or isoflurane.
- Administer 20 μL of the conidial suspension (5 x 10⁵ conidia/mouse) via intranasal instillation.

APX879 Treatment:

- Begin treatment 24 hours post-infection.
- Administer APX879 (e.g., 20-60 mg/kg, dose to be optimized) via i.p. injection daily for a specified duration (e.g., 7-14 days).
- A control group should receive the vehicle on the same schedule.
- An optional positive control group can be treated with a standard antifungal agent.
- Monitoring and Endpoints:
 - Monitor mice daily for signs of illness (e.g., weight loss, lethargy, ruffled fur) and mortality.
 - Primary Endpoint: Survival.
 - Secondary Endpoints:
 - Fungal Burden: At the end of the experiment, euthanize mice and aseptically harvest lungs and other organs (e.g., brain, kidneys). Homogenize tissues and plate serial



dilutions on SDA to determine colony-forming units (CFU) per gram of tissue.[5]

 Histopathology: Fix organ tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Gomori methenamine silver (GMS) or Periodic acid-Schiff (PAS) to visualize fungal elements and assess tissue invasion.[5]

Murine Model of Disseminated Aspergillosis

This protocol establishes a disseminated infection, which is useful for evaluating the efficacy of **APX879** against systemic spread of the fungus.

Procedure:

- Immunosuppression and Inoculum Preparation: Follow the same procedures as in Protocol 1.
- Infection:
 - \circ Day 0: Infect mice by injecting 100 μ L of a conidial suspension (e.g., 1 x 10^6 conidia/mouse) via the lateral tail vein.
- APX879 Treatment and Monitoring: Follow the same procedures as in Protocol 1. The
 primary organs for fungal burden and histopathology assessment will be kidneys, brain, and
 liver.

APX879 Formulation for In Vivo Studies

A suitable vehicle for the in vivo administration of **APX879** and similar compounds can be prepared as follows. Solubility and stability of **APX879** in this vehicle should be confirmed prior to use.

Materials:

- APX879 powder
- Kolliphor EL (Sigma-Aldrich)
- Ethanol (200 proof)



Sterile Phosphate-Buffered Saline (PBS)

Procedure:

- Prepare a stock solution of 50% Kolliphor EL and 50% ethanol.
- Dissolve the **APX879** powder in this stock solution.
- For administration, dilute this solution in sterile PBS to the final desired concentration. A common final vehicle composition is 10% Kolliphor EL, 10% ethanol, and 80% PBS.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Survival of Immunosuppressed Mice with Invasive Pulmonary Aspergillosis

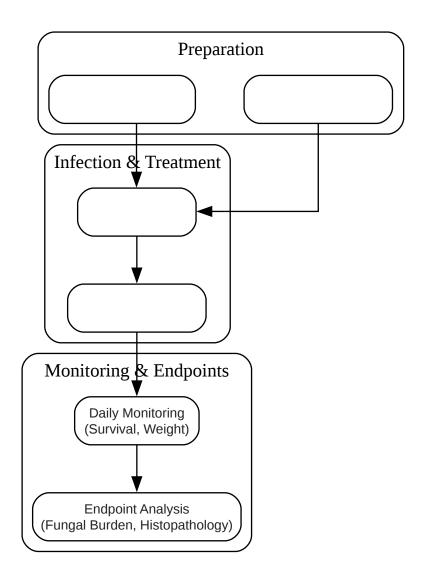
| Treatment Group | Dose (mg/kg) | Administrat ion Route | Number of Mice | Median Survival (Days) | Percent Survival (Day +14) |
|--------------------|-----------------|--------------------------|-------------------|------------------------------|----------------------------------|
| Vehicle Control | - | i.p. | 10 | 7 | 0 |
| APX879 | 20 | i.p. | 10 | 12 | 40 |
| APX879 | 40 | i.p. | 10 | >14 | 70 |
| APX879 | 60 | i.p. | 10 | >14 | 80 |
| Voriconazole | 10 | p.o. | 10 | >14 | 90 |

Table 2: Fungal Burden in Lungs of Immunosuppressed Mice



| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/g ± SD | p-value vs. Vehicle |
|-----------------|--------------|--------------------------|---------------------|
| Vehicle Control | - | 5.8 ± 0.5 | - |
| APX879 | 20 | 4.2 ± 0.7 | <0.01 |
| APX879 | 40 | 3.1 ± 0.6 | <0.001 |
| APX879 | 60 | 2.5 ± 0.5 | <0.001 |
| Voriconazole | 10 | 2.2 ± 0.4 | <0.001 |

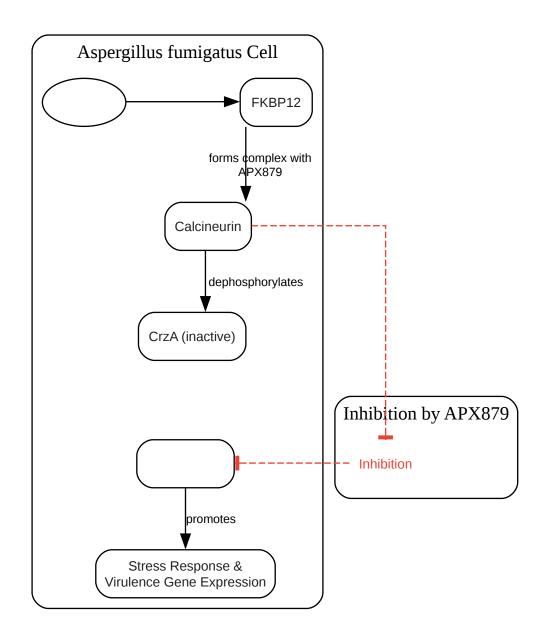
Visualizations





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Experimental workflow for testing APX879 in a murine model of aspergillosis.



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Mechanism of action of **APX879** in inhibiting the calcineurin signaling pathway.

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